molecular formula C27H22N6O7 B236959 dA-Aai CAS No. 127191-86-0

dA-Aai

Cat. No. B236959
CAS RN: 127191-86-0
M. Wt: 542.5 g/mol
InChI Key: UJUDOVXXLPFCGM-UHFFFAOYSA-N
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Description

DA-Aai (also known as DAAI) is a synthetic compound that has been used in laboratory experiments for a variety of purposes. It is a relatively new compound that has been developed in recent years and has been gaining attention from the scientific community for its potential applications. This compound is a derivative of the naturally occurring amino acid, L-aspartic acid, and has been found to have a number of interesting properties that make it useful in scientific research. In

Scientific Research Applications

DA-Aai has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the brain, as well as to study the effects of various hormones on the body. It has also been used in cancer research, as it has been found to be a potential inhibitor of tumor growth. Additionally, it has been used in the study of immune system regulation and in the development of new drugs.

Advantages and Limitations for Lab Experiments

The use of dA-Aai in laboratory experiments has a number of advantages. It is a relatively easy compound to synthesize, and it has a variety of applications. Additionally, it is a relatively safe compound to use in experiments, and it has been found to have a number of beneficial effects. However, it is important to note that the exact mechanism of action of this compound is still not fully understood, and there are still some unknowns when it comes to its safety and efficacy.

Future Directions

There are a number of potential future directions for dA-Aai research. It has been found to have a number of beneficial effects, and further research into its mechanism of action and potential applications could be beneficial. Additionally, further research into its safety and efficacy could be beneficial, as well as research into potential drug interactions. Additionally, further research into its potential use in the treatment of various diseases and conditions could be beneficial. Finally, research into its potential use in the development of new drugs could be beneficial.

properties

IUPAC Name

12-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]imino-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1,6,8,11(19),13(18),14,16-heptaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N6O7/c1-37-14-4-2-3-11-18(14)21(22-19-12(27(36)32-22)5-15-24(20(11)19)39-10-38-15)31-25-23-26(29-8-28-25)33(9-30-23)17-6-13(35)16(7-34)40-17/h2-5,8-9,13,16-17,32,34-36H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUDOVXXLPFCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NC3=C4C(=NC=N3)N(C=N4)C5CC(C(O5)CO)O)C6=C7C2=C8C(=CC7=C(N6)O)OCO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127191-86-0
Record name 7-(Deoxyadenosin-N(6)-yl)aristolactam I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127191860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.